molecular formula C20H24BNO4 B1456425 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester CAS No. 2096330-26-4

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester

Cat. No.: B1456425
CAS No.: 2096330-26-4
M. Wt: 353.2 g/mol
InChI Key: XECXLZBBBRYLFW-UHFFFAOYSA-N
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Description

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester (CAS 2096330-26-4) is a high-purity organic boron compound supplied at 95% purity . With a molecular formula of C20H24BNO4 and a molecular weight of 353.22 g/mol, this benzeneboronic acid pinacol ester derivative is a valuable building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental to the construction of biaryl structures, which are core scaffolds found in many pharmaceutical agents, organic materials, and agrochemicals. The compound should be stored at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-16(11-13-17)18(23)22-24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECXLZBBBRYLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method involves the reaction of a 4-(benzyloxycarbamoyl) substituted aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF), ethanol, or isopropanol under inert atmosphere (nitrogen or argon) at elevated temperatures (25–110 °C).

Typical Reaction Conditions:

Reagent Amount (mol equiv.)
4-(Benzyloxycarbamoyl)aryl halide 1.0
Bis(pinacolato)diboron (B2pin2) 1.05
Palladium catalyst (e.g., Pd(dppf)Cl2) 0.005–0.1
Base (e.g., potassium acetate) 2.0
Solvent (e.g., isopropanol, ethanol) Sufficient to dissolve reactants

Procedure:

  • The aryl halide, bis(pinacolato)diboron, palladium catalyst, and base are combined in the solvent.
  • The reaction mixture is degassed to remove oxygen and stirred under nitrogen atmosphere.
  • The mixture is heated at reflux or specified temperature for 12–16 hours.
  • After completion, the reaction mixture is cooled, filtered, and purified by silica gel chromatography to isolate the desired pinacol ester product.

This method provides moderate to high yields (typically 60–85%) and tolerates various functional groups including carbamoyl and benzyloxy substituents.

Direct Borylation via C-H Activation of Arylamines

An alternative approach involves direct borylation of aryl amines through sp2 C-H bond activation using diboron reagents under mild conditions. This method avoids the need for prefunctionalized halides and can be advantageous for substrates sensitive to halogenation.

Key Features:

  • Uses aryl amines as starting materials.
  • Employs benzoyl peroxide or other radical initiators.
  • Conducted in solvents like acetonitrile at ambient or slightly elevated temperatures.
  • The reaction proceeds via radical or metal-catalyzed pathways to afford arylboronic pinacol esters.

This method has been demonstrated to afford functionalized arylboronates with good yields and functional group tolerance, including carbamoyl groups.

Deprotection and Purification

In cases where protecting groups such as Boc are used on the amine or carbamoyl moiety, a subsequent deprotection step is performed by heating the intermediate pinacol ester to 140–180 °C until gas evolution ceases, indicating removal of the protecting group. The product is then purified by precipitation or filtration using petroleum ether or other nonpolar solvents.

Research Findings and Analytical Considerations

  • The palladium-catalyzed borylation method is robust and scalable for industrial production, with yields up to 85% reported for similar boronic acid pinacol esters.
  • Direct borylation of aryl amines provides a mild alternative route, especially useful for substrates sensitive to harsh conditions.
  • Analytical challenges arise due to the facile hydrolysis of pinacol boronate esters to boronic acids during sample preparation and analysis, requiring specialized chromatographic techniques to ensure product purity and stability.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Initiator Conditions Yield (%) Notes
Pd-catalyzed borylation of aryl halides 4-(Benzyloxycarbamoyl)aryl bromide/iodide Pd(dppf)Cl2 or Pd(PPh3)4, base (KOAc) 25–110 °C, inert atmosphere, 12–16 h 60–85 Industrially scalable, good functional group tolerance
Direct C-H borylation of aryl amines 4-(Benzyloxycarbamoyl)aniline Benzoyl peroxide or radical initiator Ambient to mild heating, MeCN solvent Moderate Mild conditions, avoids halide prep
Deprotection of protected intermediates Boc-protected pinacol ester Thermal heating 140–180 °C, molten state ~80 Removes Boc group, yields pure product

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the benzamide group can produce benzylamine .

Scientific Research Applications

Organic Synthesis

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is primarily utilized in organic synthesis, particularly in palladium-catalyzed coupling reactions. Its boronic acid functionality allows it to participate in:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing biaryl compounds. The presence of the benzyloxycarbamoyl group improves the solubility and reactivity of the boronic ester under various conditions .
  • Functionalization of Aromatic Compounds : The compound serves as a versatile building block for the functionalization of aromatic systems, enabling the introduction of various substituents through electrophilic aromatic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug delivery system:

  • Targeted Drug Delivery : Research indicates that derivatives of phenylboronic acids can be modified to create reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin-loaded nanoparticles have been developed using phenylboronic acid pinacol esters to enhance drug release in oxidative environments, which is particularly beneficial for treating inflammatory diseases like periodontitis .
  • Anticancer Applications : The compound's ability to form stable complexes with certain biomolecules makes it a candidate for developing anticancer agents that can selectively target cancer cells while minimizing effects on healthy tissues .

Materials Science

In materials science, boronic esters like this compound are being investigated for their role in creating novel materials:

  • Polymer Chemistry : The compound can be used as a cross-linking agent or functional monomer in the synthesis of polymers with specific properties. Its boronate functionality allows for dynamic covalent bond formation, which can be exploited in creating responsive materials .
  • Sensor Development : Boronic acids are known for their ability to form complexes with diols and sugars, making them useful in sensor applications for detecting glucose and other biomolecules .

Case Studies

Study TitleApplicationFindings
ROS-responsive Drug Delivery SystemPeriodontitis TreatmentCurcumin-loaded nanoparticles demonstrated enhanced anti-inflammatory effects and targeted delivery in oxidative environments .
Palladium-Catalyzed Suzuki CouplingOrganic SynthesisEffective formation of biaryl compounds with high yields and selectivity using this compound as a key reagent .
Development of Responsive PolymersMaterials ScienceUtilization of boronate esters in synthesizing polymers with dynamic properties suitable for various applications .

Comparison with Similar Compounds

Reactivity and Stability

  • 4-(Bromomethyl)benzeneboronic acid pinacol ester is highly reactive in alkylation reactions due to the bromomethyl group, enabling covalent linkage to drugs (e.g., FK866 in prodrugs) or fluorophores (e.g., coumarin-based probes) . Its pinacol ester ensures stability during storage and reaction conditions .
  • 4-(Hydroxymethyl)... exhibits moderate hydrophilicity but retains solubility in organic solvents, making it suitable for pharmaceutical intermediates. The hydroxymethyl group can be oxidized to aldehydes for further functionalization .
  • 4-(Aminomethyl)... hydrochloride leverages the amine group for coupling with carboxylic acids or activated esters, while the boronic ester facilitates Suzuki reactions .

Pharmacological and Material Science Relevance

  • Bromomethyl and hydroxymethyl derivatives are critical in drug delivery systems. For example, 4-(bromomethyl)... is integrated into nanoparticles for neuroprotection via ROS-triggered drug release .
  • Carbazolyl derivatives (e.g., 4-(9-carbazolyl)benzeneboronic acid pinacol ester) are used in carbon nanotube hybrids for perovskite solar cells, highlighting their role in materials science .

Research Findings and Data

  • Prodrug Efficiency : The bromomethyl derivative demonstrated 55% yield in coupling with Ferrostatin-1, a ferroptosis inhibitor, under base-catalyzed conditions .
  • Fluorescent Probe Performance : A coumarin-based probe derived from 4-(bromomethyl)... showed a 20-fold fluorescence increase upon H₂O₂-triggered release .
  • Stability : The pinacol ester group in all compounds prevents boronic acid hydrolysis, with shelf lives exceeding 12 months under ambient storage .

Biological Activity

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}BNO3_3
  • Molecular Weight : 353.22 g/mol
  • IUPAC Name : 4-(Benzyloxycarbamoyl)phenylboronic acid pinacol ester

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a versatile building block in organic synthesis and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound has been shown to interact with cellular targets that regulate the cell cycle, particularly affecting the G2/M transition. This results in increased apoptosis rates as evidenced by caspase-3 activation and morphological changes indicative of mitotic catastrophe .
    • A study demonstrated that derivatives with specific substitutions at the phenyl ring exhibited enhanced antiproliferative activity, suggesting a structure-activity relationship (SAR) where modifications can significantly influence efficacy .
  • Case Studies :
    • In vitro tests using the A2780 ovarian cancer cell line showed that certain derivatives led to significant cell cycle arrest and increased apoptosis compared to control groups . The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the low micromolar range, indicating potent activity.

Antibacterial and Antiviral Activities

Boronic acids are also recognized for their antibacterial and antiviral properties. The biological activity of this compound has been explored in these contexts:

  • Antibacterial Activity :
    • Compounds similar to this boronic ester have shown promising results against various bacterial strains by disrupting bacterial cell wall synthesis and function .
  • Antiviral Activity :
    • Some studies suggest that boronic acids can inhibit viral replication through interference with viral proteases or polymerases, although specific data on this compound remains limited .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. Factors influencing its bioavailability include:

  • Lipophilicity : The presence of the benzyloxy group enhances the lipophilicity of the compound, potentially improving membrane permeability and distribution within biological systems .
  • Metabolism : Understanding the metabolic pathways of this compound is essential for predicting its efficacy and safety in vivo. Preliminary studies indicate that boronic esters may undergo hydrolysis to release active boronic acids, which can interact with biological targets effectively .

Data Summary Table

Property Value
Molecular FormulaC20_{20}H24_{24}BNO3_3
Molecular Weight353.22 g/mol
IC50 (A2780 Cell Line)Low micromolar range
Mechanism of ActionCell cycle arrest, apoptosis
Antibacterial ActivityYes (similar compounds reported)
Antiviral ActivityPotential (limited data available)

Q & A

Q. What are the recommended methods for synthesizing 4-(benzyloxycarbamoyl)benzeneboronic acid pinacol ester?

A periodination/de-iodination strategy coupled with Sonogashira alkynylation and Cu-catalyzed heteroannulation has been used for structurally similar boronic esters. This approach allows gram-scale production with controlled regioselectivity. Key steps include introducing the boronic ester group via pinacol protection and functionalizing the benzene ring with a benzyloxycarbamoyl moiety .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-resolution 1H^1H- and 13C^{13}C-NMR are critical for verifying the boronic ester group (δ ~30-35 ppm for 11B^{11}B) and the benzyloxycarbamoyl substituent. HPLC (with UV detection at λ ≈ 220–300 nm) or LC-MS can assess purity, especially when detecting residual catalysts or byproducts from cross-coupling reactions .

Q. What storage conditions ensure stability for long-term use?

Store under inert gas (N2_2 or Ar) at 2–8°C in airtight containers. Moisture-sensitive boronic esters degrade via hydrolysis; desiccants like molecular sieves are recommended. Avoid prolonged exposure to light, as UV can cleave the pinacol ester .

Q. What solvents and reaction conditions are compatible with this boronic ester?

Use anhydrous THF, DMF, or dioxane for Suzuki-Miyaura couplings. Avoid protic solvents (e.g., water, alcohols) unless reactions are conducted under rigorously dry conditions. Optimal pH ranges for cross-coupling are 7–9, with Pd(PPh3_3)4_4 or PdCl2_2(dppf) as catalysts .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxycarbamoyl group influence reactivity in cross-coupling reactions?

The bulky benzyloxycarbamoyl substituent may reduce reaction rates in Suzuki-Miyaura couplings due to steric effects. Kinetic studies using 11B^{11}B-NMR or in situ IR can monitor boronate intermediate formation. Adjusting ligand systems (e.g., SPhos instead of PPh3_3) or increasing catalyst loading may mitigate this .

Q. Are there contradictions in reported yields for reactions involving this compound? How can they be resolved?

Discrepancies in yields (e.g., 60–90%) may arise from variations in Pd catalyst purity, base selection (K2_2CO3_3 vs. Cs2_2CO3_3), or solvent dryness. Systematic optimization via Design of Experiments (DoE) or high-throughput screening is advised to identify critical parameters .

Q. Can this boronic ester be integrated into covalent organic frameworks (COFs)?

Yes. Boronic esters are key building blocks for COFs via condensation reactions. For example, phenyl diboronic acid derivatives form porous, crystalline frameworks with surface areas >1,500 m2^2/g. The benzyloxycarbamoyl group could introduce functional sites for post-synthetic modification (e.g., hydrogen bonding) .

Q. What analytical methods detect degradation products during catalytic applications?

LC-MS/MS or GC-MS can identify hydrolyzed boronic acids (m/z shifts) or benzyl alcohol byproducts. 11B^{11}B-NMR is specific for tracking boronate ester-to-acid conversion. Accelerated stability studies (40°C/75% RH for 14 days) provide degradation kinetics .

Q. How does electronic modulation from the benzyloxycarbamoyl group affect substrate selectivity?

Electron-withdrawing carbamoyl groups reduce electron density at the boron center, potentially slowing transmetalation in cross-coupling. Hammett σp_p values or DFT calculations can quantify electronic effects. Compare reactivity with unsubstituted phenylboronic esters .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation/contact with dust; use PPE (gloves, goggles). In case of skin exposure, wash with water for 15 minutes. Store away from oxidizers and strong acids. No acute toxicity data is available, so treat as a potential irritant .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester
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4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester

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